(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride
Overview
Description
(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Drug Metabolism and Cytochrome P450 Inhibition
Studies have focused on the role of cytochrome P450 (CYP) enzymes in drug metabolism, highlighting the importance of identifying potent and selective chemical inhibitors to understand drug-drug interactions and the metabolism of various pharmaceuticals. For instance, chemical inhibitors are crucial for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, with implications for predicting potential drug interactions (Khojasteh et al., 2011).
Pharmacophore Design for Disease Treatment
Imidazole derivatives have been explored as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for releasing proinflammatory cytokines. The design, synthesis, and activity studies of these inhibitors aim to address inflammatory diseases, showcasing the therapeutic potential of imidazole-based compounds (Scior et al., 2011).
Chemical and Biological Properties of Imidazole Derivatives
The synthesis and transformation of 4-phosphorylated derivatives of imidazoles have been reviewed, highlighting their chemical and biological properties. These compounds have shown various types of activity, including insecticidal, anti-blastic, sugar-lowering, and neurodegenerative effects, indicating their broad potential in scientific research and therapeutic applications (Abdurakhmanova et al., 2018).
Antidepressant Mechanisms
Research has investigated the pharmacology and clinical efficacy of nefazodone, an antidepressant that shows how modifications of the imidazole structure can lead to selective serotonin receptor blockade and moderate inhibition of serotonin and noradrenaline reuptake. This has implications for understanding the mechanism of action of antidepressants and developing new therapeutic agents (Davis et al., 1997).
Safety and Hazards
“(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The compound’s hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P305+P351+P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
(4-imidazol-1-ylphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVDXSXHWIREGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712379 | |
Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886457-65-4 | |
Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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